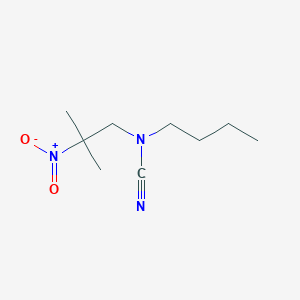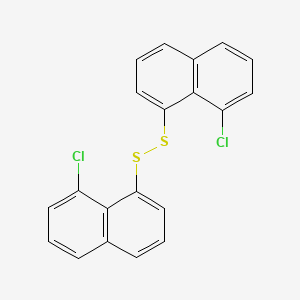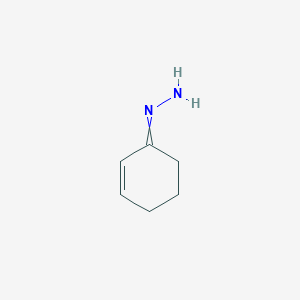![molecular formula C14H14O B14355682 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 90991-04-1](/img/structure/B14355682.png)
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene is a chemical compound that belongs to the bicyclic diene family. This compound is characterized by its unique structure, which includes a bicyclo[2.2.1]hepta-2,5-diene core with a methoxyphenyl group attached at the 7th position. The compound is known for its applications in various fields, including organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene typically involves a Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a diene and a dienophile. In this case, the diene is bicyclo[2.2.1]hepta-2,5-diene, and the dienophile is 2-methoxyphenyl. The reaction is usually carried out under thermal conditions or with the aid of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of zeolite catalysts has been reported to improve the selectivity and yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated bicyclic compounds.
Substitution: Halogenated and aminated derivatives.
Applications De Recherche Scientifique
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development due to its unique structural features.
Industry: Utilized in the production of high-energy-density fuels and advanced materials.
Mécanisme D'action
The mechanism of action of 7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bicyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: The parent compound without the methoxyphenyl group.
7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene: A derivative with a tert-butoxy group instead of a methoxyphenyl group.
(Bicyclo[2.2.1]hepta-2,5-diene)-rhodium(I) Chloride Dimer: A metal complex with rhodium.
Uniqueness
7-(2-Methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties.
Propriétés
Numéro CAS |
90991-04-1 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
7-(2-methoxyphenyl)bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C14H14O/c1-15-13-5-3-2-4-12(13)14-10-6-7-11(14)9-8-10/h2-11,14H,1H3 |
Clé InChI |
KGCZQQSNMNMJOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2C3C=CC2C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)




![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)

![4,4'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(2-tert-butyl-6-methylphenol)](/img/structure/B14355659.png)


![N-{[(Tributylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14355681.png)
